Esterification Penalty: 2.6-Fold Reduced α-Glucosidase Inhibition Compared to Brevifolincarboxylic Acid
Ethyl brevifolincarboxylate demonstrates significantly attenuated α-glucosidase inhibitory activity relative to its parent acid, brevifolincarboxylic acid. The esterification of the carboxyl group to an ethyl ester reduces potency by a factor of approximately 2.6, moving the IC50 from the micromolar range into the high micromolar range. This establishes a clear structure-activity relationship (SAR) rule: free carboxyl is essential for optimal α-glucosidase engagement .
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 841.75 ± 12.63 μM |
| Comparator Or Baseline | Brevifolincarboxylic acid: 323.46 ± 8.08 μM; Acarbose (positive control): 332.12 ± 5.52 μM |
| Quantified Difference | 2.60-fold reduction in potency vs. brevifolincarboxylic acid |
| Conditions | In vitro α-glucosidase inhibition assay; substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG); pH 6.86 phosphate buffer; 37°C |
Why This Matters
This data is critical for procuring the correct compound for diabetes-related enzyme studies, as the ethyl ester is a markedly weaker inhibitor and is unsuitable as a substitute for the acid in α-glucosidase screening panels.
